C-4 Bromine Enables Superior Cross-Coupling Reactivity Relative to C-4 Chlorine Analogs
The C-4 bromine substituent of 4-Bromoisoquinolin-5-ol (CAS 651310-41-7) provides a significantly lower barrier to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-4 chlorine analog (4-Chloroisoquinolin-5-ol, CAS 1956384-89-6) . This is a class-level inference based on the well-established reactivity series of aryl halides in cross-coupling (I > Br >> Cl) [1]. The enhanced reactivity enables milder reaction conditions and broader functional group tolerance for the introduction of diverse C-4 substituents.
| Evidence Dimension | Aryl Halide Bond Dissociation Energy / Oxidative Addition Reactivity |
|---|---|
| Target Compound Data | Aryl-Br (Lower activation energy; suitable for mild coupling conditions) |
| Comparator Or Baseline | 4-Chloroisoquinolin-5-ol (Aryl-Cl, higher activation energy; requires harsher conditions) |
| Quantified Difference | Qualitative class-level reactivity advantage; Aryl-Br is typically 10-100x more reactive than Aryl-Cl in Pd-catalyzed coupling. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. |
Why This Matters
Procurement of the 4-bromo derivative is essential for medicinal chemistry programs requiring efficient and mild late-stage functionalization of the isoquinoline scaffold.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. doi:10.1021/cr00039a007 View Source
